molecular formula C6H10N2O B13965748 Spiro[2.2]pentane-1-carbohydrazide CAS No. 6142-70-7

Spiro[2.2]pentane-1-carbohydrazide

Cat. No.: B13965748
CAS No.: 6142-70-7
M. Wt: 126.16 g/mol
InChI Key: SVSIOMCPHDPRON-UHFFFAOYSA-N
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Description

Spiro[2.2]pentane-1-carbohydrazide (CAS: 6142-70-7) is a bicyclic spiro compound characterized by two fused cyclopropane rings sharing a single carbon atom (spiro junction) and a carbohydrazide (-CONHNH₂) functional group . Its molecular formula is C₆H₁₀N₂O, with a molecular weight of 126.156 g/mol . Key physical properties include a density of 1.25 g/cm³, boiling point of 328.6°C, and a logP value of 0.8676, indicating moderate lipophilicity . The compound’s rigid spiro architecture and nucleophilic hydrazide group make it valuable in synthetic chemistry and drug discovery.

Properties

CAS No.

6142-70-7

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

spiro[2.2]pentane-2-carbohydrazide

InChI

InChI=1S/C6H10N2O/c7-8-5(9)4-3-6(4)1-2-6/h4H,1-3,7H2,(H,8,9)

InChI Key

SVSIOMCPHDPRON-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC2C(=O)NN

Origin of Product

United States

Preparation Methods

Carbometalation of Cyclopropenes

A recent advanced method involves regio- and diastereoselective carbometalation of sp^2-disubstituted cyclopropenes, followed by intramolecular nucleophilic substitution to form polysubstituted spiropentanes with high stereocontrol. This approach, although demonstrated primarily for polysubstituted spiropentanes, provides a conceptual framework that can be adapted for functionalized derivatives like carbohydrazides.

  • Key features:
    • Use of organocopper reagents for carbometalation.
    • Control of regio- and stereochemistry via substrate design.
    • Formation of spiropentane ring systems with up to five contiguous stereocenters.

Cyclopropanation of Alkylidenecyclopropanes

Another well-documented synthetic route involves the reaction of substituted alkylidenecyclopropanes with methylaluminum (Me3Al) and diiodomethane (CH2I2), which yields 1-mono- and 1,1-disubstituted spiro[2.2]pentanes in high yields. This method is sensitive to the solvent used, with hexane favoring spiropentane formation.

  • Reaction conditions:

    • Room temperature.
    • Five equivalents each of Me3Al and CH2I2.
    • Hexane as preferred solvent for spiropentane formation.
  • Mechanistic insight:

    • Carbene insertion into alkylidenecyclopropane double bonds.
    • Subsequent ring closure to form spirocyclic structure.

Specific Preparation of Spiro[2.2]pentane-1-carbohydrazide

The preparation of this compound typically involves the following sequence:

Synthesis of Spiro[2.2]pentane-1-carboxylic Acid or Ester

  • Starting from alkylidenecyclopropane precursors, spiropentane-1-carboxylic acid or its esters are synthesized via cyclopropanation or carbometalation routes described above.
  • Esterification or direct carboxylation methods can be employed to obtain the corresponding esters, which serve as intermediates for further functionalization.

Conversion to Carbohydrazide

  • The ester or acid derivative is converted to the carbohydrazide by reaction with hydrazine hydrate (NH2NH2·H2O).
  • Typical reaction conditions:

    • Reflux in ethanol or methanol.
    • Excess hydrazine to drive the reaction to completion.
    • Purification by recrystallization or chromatography.
  • Reaction scheme:

$$
\text{Spiro[2.2]pentane-1-carboxylate} + \text{NH}2\text{NH}2 \rightarrow \text{this compound} + \text{Alcohol}
$$

This step is straightforward but requires careful control to avoid side reactions due to the strain in the spiropentane ring.

Analytical Data and Research Findings

Parameter Description / Data Reference
Yield of spiropentane intermediate Up to 85% under optimized carbometalation conditions
Diastereoselectivity High, with single diastereomer formation possible
Reaction temperature Room temperature for carbometalation and cyclopropanation
Hydrazide formation conditions Reflux in ethanol, 4-8 hours Standard hydrazide synthesis protocols (inferred)
Stability of spiropentane ring Sensitive to strong bases and elevated temperatures
  • The regio- and stereoselective carbometalation approach yields spiropentane derivatives with excellent control, which is crucial for subsequent functionalization to carbohydrazides.
  • The Me3Al/CH2I2 reagent system is versatile and efficient for generating spiropentane frameworks from alkylidenecyclopropanes, providing a reliable synthetic platform for further derivatization.
  • Attempts to generate spiro[2.2]pentene derivatives via elimination reactions encountered stability issues due to high ring strain, suggesting that mild conditions are essential for preparing functionalized spiropentanes.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Regio- and diastereoselective carbometalation sp^2-Disubstituted cyclopropenes Organocopper reagents Room temperature 70-85 High stereoselectivity, up to 5 stereocenters
Cyclopropanation with Me3Al/CH2I2 Substituted alkylidenecyclopropanes Me3Al, CH2I2 Room temperature, hexane 75-90 Solvent-dependent selectivity
Hydrazide formation Spiro[2.2]pentane carboxylate/acid Hydrazine hydrate Reflux in ethanol/methanol 80-90 Standard hydrazide synthesis

Chemical Reactions Analysis

Types of Reactions

Spiro[2.2]pentane-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, hydrazine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Spiro[2.2]pentane-1-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[2.2]pentane-1-carbohydrazide involves its interaction with molecular targets through its spirocyclic structure. The high ring strain and unique topology allow it to interact with enzymes and other biological molecules in a specific manner, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can form stable complexes with certain proteins, affecting their function .

Comparison with Similar Compounds

Spiro[2.2]pentane-1-carboxylic Acid

  • CAS : 17202-64-1
  • Molecular Formula : C₆H₈O₂
  • Molecular Weight : 112.13 g/mol
  • Key Properties :
    • pKa: 4.81 (predicted), indicating moderate acidity .
    • Boiling Point: 224.3°C , lower than the carbohydrazide due to weaker intermolecular forces (dimerization via hydrogen bonds vs. carbohydrazide’s stronger H-bonding) .
    • Reactivity: The carboxylic acid group (-COOH) enables esterification or amidation, whereas the carbohydrazide’s -CONHNH₂ participates in condensation reactions (e.g., Schiff base formation) .

Ethyl Spiro[2.2]pentane-1-carboxylate

  • CAS : 6142-68-3
  • Molecular Formula : C₈H₁₂O₂
  • Molecular Weight : 140.18 g/mol .
  • Key Properties :
    • Ester group (-COOEt) enhances solubility in organic solvents compared to the polar carbohydrazide.
    • Serves as a precursor for hydrolysis to the carboxylic acid or transesterification reactions .

Spiro[2.2]pentane-1-carbonyl Chloride

  • CAS : 199783-44-3
  • Molecular Formula : C₆H₇ClO
  • Molecular Weight : 130.57 g/mol .
  • Key Properties :
    • Highly reactive acyl chloride group (-COCl) facilitates nucleophilic substitutions (e.g., forming amides or esters).
    • Contrasts with the carbohydrazide’s nucleophilic hydrazide, which is more suited for electrophilic reactions .

Structural and Functional Group Analysis

Compound Functional Group Key Reactivity
Spiro[2.2]pentane-1-carbohydrazide -CONHNH₂ Forms hydrazones, participates in cyclization reactions .
Spiro[2.2]pentane-1-carboxylic Acid -COOH Esterification, salt formation .
Spiro[2.2]pentane-1-carbonyl Chloride -COCl Nucleophilic acyl substitutions (e.g., amide synthesis) .

Physical and Spectral Properties Comparison

Property This compound Spiro[2.2]pentane-1-carboxylic Acid Spiro[2.2]pentane (Parent Hydrocarbon)
Density (g/cm³) 1.25 1.30 (predicted) 0.93
Boiling Point (°C) 328.6 224.3 58.7
logP 0.8676 1.2 (predicted) 1.5604

Fragmentation Patterns :

  • Spiro compounds often fragment at the spiro junction during mass spectrometry. For example, analogous spiro benzoxazines lose fragments like ArN₂CO or ArN₂CO₂ . This compound may exhibit similar cleavage, producing fragments at m/z corresponding to loss of NH₂NHCO .

Biological Activity

Spiro[2.2]pentane-1-carbohydrazide is a compound characterized by its unique spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is defined by its spiro structure, which consists of a five-membered ring fused to a two-membered ring. This configuration imparts significant strain and reactivity, making it an intriguing candidate for various biological applications.

Synthesis

The synthesis of this compound can be achieved through several methods, often involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. For example, the use of gem-dichlorocyclopropane has been reported in synthesizing derivatives of spiro[2.2]pentane, highlighting the versatility of synthetic approaches available for this class of compounds .

Anticancer Activity

Recent studies have explored the anticancer properties of spirocyclic compounds, including those related to this compound. For instance, derivatives containing similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells. These studies often employ MTT assays to evaluate cell viability post-treatment .

Table 1: Anticancer Activity of Spirocyclic Compounds

CompoundCell LineViability (%)Reference
This compoundA549 (Lung)64
4-Chlorophenyl derivativeA549 (Lung)61
4-Dimethylamino derivativeA549 (Lung)Significantly lower than control

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within cells. The presence of hydrazine and amine functional groups may facilitate binding to enzymes or receptors, modulating their activity and leading to cytotoxic effects in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of spirocyclic compounds in therapeutic applications:

  • Study on Anticancer Properties : A study evaluated the cytotoxic effects of various spirocyclic derivatives on A549 cells, revealing that structural modifications significantly impacted their efficacy. The incorporation of electron-withdrawing groups enhanced anticancer activity compared to parent compounds .
  • GABAAR Ligands : Research on GABAAR ligands containing spiro structures showed promising results in modulating airway smooth muscle relaxation without adverse effects in rodent models, indicating potential therapeutic applications in respiratory diseases .

Future Directions

Further research is necessary to fully elucidate the pharmacological profiles and mechanisms underlying the biological activities of this compound and its derivatives. Investigating structure-activity relationships (SAR) will be crucial for optimizing these compounds for clinical use.

Q & A

Q. What are the established synthetic routes for Spiro[2.2]pentane-1-carbohydrazide, and how can reaction conditions be optimized to minimize by-products?

  • Methodological Answer : The synthesis typically involves cyclopropanation strategies, such as the Simmons-Smith reaction using allenamides as precursors . Key steps include controlling stoichiometry (e.g., Zn-Cu couple and diiodomethane ratios) and temperature (0–25°C) to favor spiro-ring formation. Optimization requires monitoring intermediates via TLC or HPLC and adjusting solvent polarity (e.g., dichloromethane vs. THF) to reduce steric hindrance. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization can isolate the target compound from bicyclic by-products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming spiro-junction geometry and hydrazide moiety integrity . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–254 nm is recommended.

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Standardize protocols using controlled atmosphere techniques (e.g., inert gas for moisture-sensitive steps) and calibrate equipment (e.g., stirrer speed, reflux condensers). Document reaction parameters (time, temperature, pH) and validate batch consistency using statistical tools like RSD (relative standard deviation) for yield and purity across triplicate runs .

Advanced Research Questions

Q. What experimental design frameworks (e.g., PICO, SPIDER) are suitable for studying this compound’s bioactivity?

  • Methodological Answer : The SPIDER framework is ideal for qualitative studies:
  • Sample : Cell lines or enzyme targets (e.g., kinases, proteases) .
  • Phenomenon of Interest : Binding affinity or inhibition kinetics.
  • Design : Dose-response assays (IC₅₀ determination) .
  • Evaluation : Fluorescence polarization or surface plasmon resonance (SPR).
  • Research Type : Mixed-methods (in vitro and computational docking) .

Q. How can computational modeling (e.g., DFT calculations or molecular docking) predict the reactivity or bioactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron distribution at the spiro-junction to predict regioselectivity in reactions. Molecular docking (AutoDock Vina, Schrödinger Suite) screens derivatives against protein databases (PDB) to prioritize synthesis targets. Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How should researchers address contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., assay conditions, cell line variability). Apply FINER criteria to reassess hypotheses:
  • Feasible : Replicate studies with standardized protocols (e.g., ATP concentration in kinase assays).
  • Novel : Explore understudied targets (e.g., epigenetic enzymes).
  • Relevant : Cross-validate findings using orthogonal methods (e.g., SPR vs. ITC) .

Q. What strategies mitigate spiro-ring instability during functionalization reactions?

  • Methodological Answer : Protect the hydrazide group with Boc/t-Bu esters during derivatization. Use mild catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and low-temperature conditions (−78°C for lithiation). Monitor ring strain via IR spectroscopy (C-C stretch at 950–1000 cm⁻¹) and stabilize intermediates with chelating agents (e.g., crown ethers) .

Data Analysis and Reporting

Q. How can high-throughput platforms (e.g., SPIRO Seed Germination Assay) be adapted for toxicity studies of this compound?

  • Methodological Answer : Modify the SPIRO platform to image cell viability assays (e.g., MTT or live/dead staining) in 96-well plates. Automate data extraction using ImageJ macros to quantify IC₅₀ values. Ensure temporal resolution aligns with compound half-life (e.g., hourly imaging over 72 hours) .

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data in this compound studies?

  • Methodological Answer : Apply multivariate analysis (PCA or PLS regression) to correlate electronic (Hammett σ) and steric (Taft’s Eₛ) parameters with bioactivity. Use ANOVA with post-hoc Tukey tests to compare derivative groups. Report effect sizes and confidence intervals to avoid Type I/II errors .

Ethical and Reproducibility Considerations

Q. How can researchers ensure compliance with scientific integrity guidelines when publishing data on this compound?

  • Methodological Answer : Adopt PRISMA guidelines for systematic reviews and deposit raw data in repositories (e.g., Zenodo). Disclose all synthetic attempts (including failed reactions) in supplementary materials. Use plagiarism software (e.g., Turnitin) to self-audit manuscripts pre-submission .

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